(4-Nitro-benzyl)-phosphonic acid
CAS No.: 1205-62-5
Cat. No.: VC20945664
Molecular Formula: C7H8NO5P
Molecular Weight: 217.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1205-62-5 |
|---|---|
| Molecular Formula | C7H8NO5P |
| Molecular Weight | 217.12 g/mol |
| IUPAC Name | (4-nitrophenyl)methylphosphonic acid |
| Standard InChI | InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) |
| Standard InChI Key | FZNXRFYRXBFQMX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
(4-Nitro-benzyl)-phosphonic acid is formally known by its IUPAC name (4-nitrophenyl)methylphosphonic acid. The molecule consists of a benzene ring substituted with a nitro group at the para position and a methylphosphonic acid group. The electron-withdrawing nature of the nitro group significantly influences the compound's electronic properties and reactivity.
The standard representation of the compound can be expressed through its SMILES notation: C1=CC(=CC=C1CP(=O)(O)O)N+[O-]. This structural arrangement allows for various interactions, particularly through the phosphonic acid group's ability to form hydrogen bonds and coordinate with metal ions.
Physical and Chemical Properties
The physical and chemical properties of (4-Nitro-benzyl)-phosphonic acid are summarized in the following table:
Synthesis Methods
Laboratory Synthesis
The most common method for synthesizing (4-Nitro-benzyl)-phosphonic acid involves the nitration of benzyl phosphonic acid. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The reaction is exothermic and requires vigilant monitoring to prevent decomposition of the product.
The synthetic pathway can be represented as:
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Starting with benzyl phosphonic acid
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Treating with HNO3/H2SO4 mixture at controlled temperatures
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Isolating and purifying the resulting (4-Nitro-benzyl)-phosphonic acid
Historical records indicate that early syntheses of this compound date back to the late 19th century, with references in the literature from as early as 1889 by Litthauer .
Industrial Production
In industrial settings, the production of (4-Nitro-benzyl)-phosphonic acid has been optimized using continuous flow reactors. This approach offers several advantages over batch processes, including:
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Better control over reaction parameters (temperature, pressure, reactant concentrations)
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Higher yields and product purity
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Improved safety when handling potentially hazardous reagents
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Enhanced reproducibility and scalability
The continuous flow methodology allows for precise control of the nitration process, minimizing side reactions and maximizing the yield of the desired product.
Chemical Reactivity
Types of Reactions
(4-Nitro-benzyl)-phosphonic acid participates in various chemical reactions, leveraging both the reactivity of the nitro group and the phosphonic acid moiety. Key reaction types include:
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Reduction reactions: The nitro group can be reduced to an amino group using appropriate reducing agents, such as hydrogen gas with a palladium catalyst.
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Substitution reactions: The benzyl group can undergo nucleophilic substitution reactions, with the electron-withdrawing nitro group enhancing the reactivity of the benzylic carbon toward nucleophiles.
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Hydrolysis reactions: The phosphonic acid group can participate in hydrolysis reactions under acidic or basic conditions.
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Coordination chemistry: The phosphonic acid group can form complexes with various metal ions, making this compound useful in metal chelation studies.
Notable Chemical Transformations
The dual functionality of (4-Nitro-benzyl)-phosphonic acid allows for selective transformations that can target either the nitro group or the phosphonic acid moiety. For instance, the phosphonic acid group can form esters or amides while preserving the nitro functionality, or conversely, the nitro group can be modified while maintaining the phosphonic acid group intact.
These selective transformations make the compound a versatile building block for the synthesis of more complex molecules with specific functionalities.
Biological and Research Applications
Enzyme Inhibition Studies
(4-Nitro-benzyl)-phosphonic acid and its derivatives have demonstrated significant potential as enzyme inhibitors. Research indicates that benzylphosphonic acid derivatives exhibit inhibitory activity against metallo-β-lactamases, including NDM-1.
Additionally, related compounds have shown promise as inhibitors of human prostatic acid phosphatase. For instance, a study published in 1996 investigated the structural requirements of benzylphosphonic acid inhibitors of this enzyme . The research found that alpha-aminobenzylphosphonic acids demonstrated significant potency, with some derivatives exhibiting IC50 values as low as 4 nM, representing a 3500-fold improvement in potency over carbon analogs .
The enhanced potency of these compounds is attributed to:
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Interactions with the phosphate binding region
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Presence of hydrophobic moieties
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Formation of rigid conformers through internal salt bridges between the phosphonate and alpha-amino groups
Material Science Applications
In materials science, (4-Nitro-benzyl)-phosphonic acid has shown utility in surface modification applications. The compound is capable of self-assembling on various oxide surfaces, making it valuable for modifying the properties of these materials .
One notable application involves using this compound to tune the electronic properties of electrodes in dye-sensitized applications . The strong binding of the phosphonic acid group to metal oxide surfaces, combined with the electronic effects of the nitro group, allows for precise control of surface properties and electrochemical characteristics.
Comparison with Similar Compounds
(4-Nitro-benzyl)-phosphonic acid shares structural similarities with several related compounds, but its unique combination of features distinguishes it from these analogs. The table below provides a comparison:
| Compound | Structural Features | Comparative Properties | Applications |
|---|---|---|---|
| (4-Nitro-benzyl)-phosphonic acid | Nitro group at para position with phosphonic acid | Strong acid, electron-withdrawing effects | Enzyme inhibition, surface modification |
| (4-Nitrophenyl)phosphonic acid | Direct attachment of phosphonic acid to aromatic ring | Different electronic distribution, modified acidity | Antibacterial and antifungal agents |
| (4-Chloro-benzyl)-phosphonic acid | Chloro substituent instead of nitro group | Less electron-withdrawing, different lipophilicity | Similar applications with modified potency |
| Diethyl 4-nitrobenzylphosphonate | Ester derivative of the title compound | Increased lipophilicity, protected acid functionality | Prodrug applications, synthetic intermediate |
| The presence of the nitro group in (4-Nitro-benzyl)-phosphonic acid significantly influences its chemical behavior compared to similar benzylphosphonic acids with different substituents. The strong electron-withdrawing effect of the nitro group enhances the acidity of the compound and influences its binding properties in biological systems. |
| Safety Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell P330: Rinse mouth P501: Dispose of contents/container according to local regulations |
| When handling this compound, standard laboratory safety procedures should be followed, including the use of appropriate personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or fume hood. |
| Supplier | Product Number | Purity | Packaging | Price (as of 2023) |
|---|---|---|---|---|
| Sigma-Aldrich | 754439 | 97% | 1g | $157 USD |
| Various | - | 73-95% | - | Variable |
| The compound is typically sold for research use only and is not intended for human or veterinary use. |
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